N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE
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Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features both morpholine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE: Similar structure but with a thiophene ring instead of a naphthalene ring.
4-ETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PIPERAZINE-1-CARBOTHIOAMIDE: Contains a piperazine ring and a carbothioamide group.
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE is unique due to its combination of morpholine and naphthalene sulfonamide moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGGDKWCUKPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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